molecular formula C11H12N4O B13313451 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide

Cat. No.: B13313451
M. Wt: 216.24 g/mol
InChI Key: WMEBWSUALAMHAF-UHFFFAOYSA-N
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Description

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide typically involves the reaction of 2-amino-2-phenylacetamide with a pyrazole derivative under controlled conditions. One common method includes the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in a solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere . The reaction is usually catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. For instance, it acts as a reversible inhibitor of Bruton Kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling . This inhibition disrupts the signaling pathways, leading to the suppression of B-cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide

InChI

InChI=1S/C11H12N4O/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9/h1-7,10H,12H2,(H,13,14)(H,15,16)

InChI Key

WMEBWSUALAMHAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CNN=C2)N

Origin of Product

United States

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